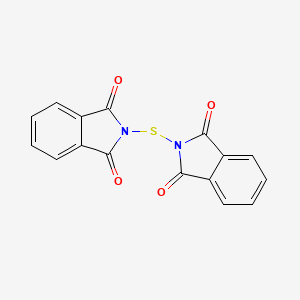

N,N'-Thiobisphthalimide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75099. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)sulfanylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8N2O4S/c19-13-9-5-1-2-6-10(9)14(20)17(13)23-18-15(21)11-7-3-4-8-12(11)16(18)22/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYIWBOWEQBEAGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)SN3C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50228292 | |

| Record name | N,N'-Thiobisphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7764-29-6 | |

| Record name | 2,2′-Thiobis[1H-isoindole-1,3(2H)-dione] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7764-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Thiobisphthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007764296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7764-29-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Thiobisphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-thiobisphthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to N,N'-Thiobisphthalimide: A Key Reagent in Thiol Chemistry and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Thiobisphthalimide is a commercially available, stable, and versatile sulfur transfer reagent. Its primary application lies in the efficient synthesis of symmetrical and unsymmetrical trisulfides from a wide range of thiols under mild conditions. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and application in trisulfide formation, and an exploration of the biological significance of the resulting trisulfide compounds. The information herein is intended to be a valuable resource for researchers in medicinal chemistry, chemical biology, and drug development who are interested in leveraging sulfur chemistry for the creation of novel therapeutic agents and research tools.

Introduction

This compound, also known as 2,2'-thiobis(isoindoline-1,3-dione), is a crystalline solid that serves as an efficient electrophilic sulfur source.[1][2] Its structure consists of two phthalimide groups linked by a central sulfur atom. This unique arrangement allows for the clean and controlled transfer of a sulfur atom to nucleophilic thiol-containing molecules, making it an invaluable tool in synthetic organic chemistry.[1][2] The growing interest in the biological roles of trisulfides and other reactive sulfur species (RSS) in cellular signaling and redox homeostasis has further highlighted the importance of reagents like this compound in drug discovery and chemical biology research.[3][4]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | References |

| Molecular Formula | C₁₆H₈N₂O₄S | [5] |

| Molecular Weight | 324.31 g/mol | [5] |

| Appearance | Off-white to pale yellow solid | |

| Melting Point | 214-218 °C | |

| Boiling Point | 553.0 ± 33.0 °C (Predicted) | |

| Density | 1.68 ± 0.1 g/cm³ (Predicted) | |

| Solubility | Slightly soluble in chloroform | |

| Storage | Hygroscopic, store under inert atmosphere in a refrigerator |

Spectroscopic Data:

-

¹H NMR: The ¹H NMR spectrum of this compound would show a multiplet in the aromatic region (approximately 7.7-7.9 ppm) corresponding to the eight protons of the two phthalimide rings.

-

¹³C NMR: The ¹³C NMR spectrum would display signals for the carbonyl carbons (around 167 ppm), the quaternary carbons of the phthalimide rings, and the aromatic CH carbons.

-

FT-IR (KBr, cm⁻¹): The FT-IR spectrum of phthalimide and its derivatives typically shows characteristic absorption bands. For this compound, key peaks would include those for the C=O stretching of the imide group (around 1700-1750 cm⁻¹), and aromatic C-H and C=C stretching vibrations.[6][7][8][9][10]

Synthesis and Mechanism

Synthesis of this compound

This compound can be synthesized through the reaction of potassium phthalimide with sulfur monochloride or by treating phthalimide with sulfur monochloride.[1]

Experimental Protocol: Synthesis from Phthalimide and Sulfur Monochloride [1]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phthalimide in a suitable solvent such as anhydrous toluene or dioxane.

-

Addition of Reagent: Slowly add a stoichiometric amount of sulfur monochloride (S₂Cl₂) to the stirred solution at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. The product will precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with a suitable solvent (e.g., ethanol) to remove any unreacted starting materials and byproducts, and then dry under vacuum. The crude product can be further purified by recrystallization.

Mechanism of Sulfur Transfer

This compound acts as an electrophilic sulfur transfer agent. The reaction with thiols is proposed to proceed via a nucleophilic attack of the thiol on the central sulfur atom of this compound. This leads to the formation of a trisulfide and the release of two molecules of phthalimide.

Application in the Synthesis of Biologically Relevant Trisulfides

The primary utility of this compound in a drug discovery context is its ability to synthesize trisulfides, which are emerging as important players in various biological processes.[3][4]

Biological Significance of Trisulfides

Trisulfides are a class of reactive sulfur species (RSS) that are involved in redox signaling and have been implicated in a variety of physiological and pathological processes.[3][11] They can act as antioxidants, modulate enzyme activity, and serve as precursors to other signaling molecules like hydrogen sulfide (H₂S).[3] The formation of trisulfide bonds within proteins is a post-translational modification that can alter protein structure and function.[4][11]

Experimental Protocol: Synthesis of Trisulfides from Thiols[1]

-

Reaction Setup: Dissolve this compound in a suitable organic solvent, such as dichloromethane (DCM) or acetonitrile, in a round-bottom flask under an inert atmosphere.

-

Addition of Thiols: Add a solution of the desired thiol(s) in the same solvent to the reaction mixture. For the synthesis of symmetrical trisulfides, one equivalent of the thiol is used. For unsymmetrical trisulfides, a sequential addition of two different thiols may be employed.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture can be washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude trisulfide product can be purified by flash column chromatography.

Biological Evaluation of Synthesized Trisulfides

Once synthesized, the biological activity of trisulfides can be assessed using a variety of in vitro and in vivo assays.

Assessment of Antioxidant Activity

The ability of trisulfides to mitigate oxidative stress can be evaluated by measuring their capacity to scavenge reactive oxygen species (ROS).

Experimental Protocol: In Vitro ROS Scavenging Assay

-

Cell Culture: Plate a suitable cell line (e.g., human keratinocytes, HaCaT) in a 96-well plate and allow them to adhere overnight.

-

Induction of Oxidative Stress: Treat the cells with an ROS-inducing agent, such as hydrogen peroxide (H₂O₂) or UV radiation.

-

Treatment with Trisulfides: Co-treat or pre-treat the cells with various concentrations of the synthesized trisulfide.

-

ROS Detection: After a defined incubation period, add a fluorescent ROS indicator dye (e.g., 2',7'-dichlorofluorescin diacetate, DCFH-DA) to the cells.

-

Quantification: Measure the fluorescence intensity using a fluorescence plate reader. A decrease in fluorescence in the trisulfide-treated groups compared to the control indicates ROS scavenging activity.

Evaluation of Anti-inflammatory Activity

The anti-inflammatory potential of trisulfides can be determined by measuring their effect on the production of pro-inflammatory cytokines in immune cells.

Experimental Protocol: Cytokine Production Assay

-

Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in a 24-well plate.

-

Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), in the presence or absence of the test trisulfides.

-

Sample Collection: After 24 hours, collect the cell culture supernatant.

-

Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.

Investigation of Signaling Pathway Modulation

Trisulfides can influence cellular signaling pathways, such as those involved in oxidative stress response. The Nrf2-Keap1 pathway is a key regulator of antioxidant defense.

Safety and Handling

This compound is a chemical reagent and should be handled with appropriate safety precautions. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. The compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere, preferably in a refrigerator. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of trisulfides. Its stability, ease of handling, and high efficiency make it a valuable tool for chemists in both academic and industrial settings. As the biological importance of trisulfides and other reactive sulfur species continues to be unveiled, the utility of this compound in the generation of novel chemical probes and potential therapeutic agents is expected to grow significantly. This guide provides a solid foundation for researchers to understand and utilize this important reagent in their drug discovery and development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Stabilities of Three Key Biological Trisulfides with Implications for Their Roles in the Release of Hydrogen Sulfide and Bioaccumulation of Sulfane Sulfur - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Phthalimide [webbook.nist.gov]

- 11. Trisulfides in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N,N'-Thiobisphthalimide: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Thiobisphthalimide is a versatile chemical reagent widely utilized in organic synthesis, primarily as an efficient sulfur-transfer agent. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its role in the formation of disulfide and trisulfide bonds—moieties of significant interest in drug discovery and materials science. Detailed experimental protocols for its synthesis and its use in sulfur-transfer reactions are provided. Additionally, this guide explores the broader biological context of phthalimide derivatives, particularly their emerging role in the modulation of inflammatory signaling pathways.

Chemical Structure and Identification

This compound is a symmetrical molecule consisting of two phthalimide groups linked by a central sulfur atom.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2,2'-thiobis(isoindoline-1,3-dione)[1] |

| Synonyms | N,N'-Thiodiphthalimide, 2,2'-Thiobis(1H-isoindole-1,3(2H)-dione) |

| CAS Number | 7764-29-6[1] |

| Molecular Formula | C₁₆H₈N₂O₄S[1] |

| SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)SN3C(=O)C4=CC=CC=C4C3=O |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 324.31 g/mol | [1] |

| Appearance | Off-white to pale yellow solid | [2] |

| Melting Point | 214-218 °C | [2][3] |

| Boiling Point (Predicted) | 553.0 ± 33.0 °C | [2][3] |

| Density (Predicted) | 1.68 ± 0.1 g/cm³ | [2][3] |

| Solubility | Slightly soluble in chloroform. Insoluble in water (7.1E-3 g/L at 25 °C). | [2][3] |

| Stability | Hygroscopic | [2][3] |

Synthesis and Experimental Protocol

This compound is typically synthesized by the reaction of phthalimide with sulfur monochloride.

Caption: Synthesis of this compound.

Detailed Experimental Protocol for Synthesis

The following protocol is adapted from the literature for the synthesis of this compound[4].

Materials:

-

Phthalimide

-

Sulfur monochloride (S₂Cl₂)

-

Anhydrous solvent (e.g., toluene or dichloromethane)

-

Inert gas (e.g., nitrogen or argon)

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

-

Heating mantle

-

Apparatus for filtration under reduced pressure

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve phthalimide in a suitable anhydrous solvent.

-

Slowly add sulfur monochloride (S₂Cl₂) to the stirred solution at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid product by filtration under reduced pressure.

-

Wash the collected solid with a cold solvent to remove any unreacted starting materials and impurities.

-

Dry the purified this compound under vacuum. A yield of approximately 74% can be expected[4].

Applications in Organic Synthesis: A Sulfur-Transfer Reagent

The primary utility of this compound lies in its function as a sulfur-transfer reagent, facilitating the formation of sulfur-containing compounds, particularly disulfides and trisulfides.

Synthesis of Disulfides and Trisulfides

This compound serves as a precursor for the synthesis of more elaborate sulfur-transfer reagents, such as cysteine-phthalimide disulfide, which can then be used to generate biologically relevant trisulfides from a variety of thiols[4]. This methodology is applicable to both small molecules and proteins[4].

Caption: Workflow for trisulfide synthesis using a derivative of this compound.

Experimental Protocol for Trisulfide Synthesis via a Cysteine-Phthalimide Disulfide Reagent

This protocol describes the synthesis of a cysteine-phthalimide disulfide reagent from this compound and its subsequent use for the preparation of trisulfides[4].

Part A: Synthesis of Cysteine-Phthalimide Disulfide

-

Dissolve this compound in an appropriate solvent.

-

Add N-Acetyl-L-cysteine methyl ester (NACMe) to the solution.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Purify the resulting cysteine-phthalimide disulfide by column chromatography. A yield of around 72% is reported[4].

Part B: General Procedure for Trisulfide Synthesis

-

Dissolve 1.5 equivalents of the cysteine-phthalimide disulfide reagent in dichloromethane (DCM).

-

Separately, dissolve 1 equivalent of the desired thiol in DCM.

-

Add the thiol solution dropwise to the reagent solution to a final thiol concentration of 40 mM.

-

Stir the reaction at room temperature for 2 hours, monitoring by TLC.

-

Remove the solvent under reduced pressure.

-

Purify the crude trisulfide product by flash column chromatography.

-

Analyze the purified trisulfide by ¹H NMR, ¹³C NMR, and ESI-MS.

This method has been successfully applied to a range of primary, secondary, tertiary, and aryl thiols, as well as water-soluble thiols like glutathione, with yields often exceeding 70%[4].

Biological Relevance and Signaling Pathways of Phthalimide Derivatives

While direct studies on the signaling pathways modulated by this compound are limited, the broader class of phthalimide derivatives has been shown to possess significant biological activities, particularly in the regulation of inflammatory responses.

Modulation of TNF-α and NF-κB Signaling

Several studies have demonstrated that phthalimide analogs can modulate the production of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine in inflammation[1][2][3]. This modulation is often linked to the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.

In an inflammatory state, the degradation of the inhibitory protein IκBα allows for the translocation of the NF-κB p65 subunit to the nucleus, where it induces the expression of pro-inflammatory genes, including TNF-α. Certain phthalimide derivatives have been shown to inhibit this process, thereby reducing the production of TNF-α and exerting an anti-inflammatory effect.

Caption: Proposed mechanism of anti-inflammatory action of phthalimide derivatives via inhibition of the NF-κB signaling pathway.

Conclusion

This compound is a valuable and versatile reagent in synthetic organic chemistry. Its utility as a sulfur-transfer agent for the preparation of disulfides and trisulfides makes it a key building block for molecules of interest in medicinal chemistry and materials science. The straightforward synthesis of this compound, coupled with its reactivity, ensures its continued application in these fields. Furthermore, the growing body of research on the immunomodulatory effects of the broader phthalimide class of compounds suggests potential avenues for the future development of this compound derivatives as therapeutic agents. This guide provides a solid foundation for researchers and drug development professionals to understand and utilize this important chemical entity.

References

- 1. [Novel biological response modifiers: phthalimides with TNF-alpha production regulating activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel biological response modifiers: phthalimides with tumor necrosis factor-alpha production-regulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tumor necrosis factor-alpha production-inhibiting activity of phthalimide analogues on human leukemia THP-1 cells and a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phthalimide-based sulfur transfer reagents for the preparation of biologically relevant trisulfides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,2'-thiobis(isoindoline-1,3-dione)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2'-thiobis(isoindoline-1,3-dione), a molecule of interest in medicinal chemistry. This document outlines its chemical properties, synthesis protocols, and known biological activities, presenting data in a structured format for scientific and research applications.

Chemical Identity and Properties

2,2'-thiobis(isoindoline-1,3-dione) is a chemical compound featuring two isoindoline-1,3-dione moieties linked by a sulfur atom.[1] Its formal IUPAC name is 2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)sulfanyl]-2,3-dihydro-1H-isoindole-1,3-dione .[2] The isoindoline-1,3-dione scaffold, also known as the phthalimide group, is a significant pharmacophore present in various bioactive molecules and drugs, including thalidomide and its analogs.[3][4][5] Derivatives of this core structure are investigated for a wide range of therapeutic effects, such as analgesic, anti-inflammatory, anticonvulsant, and anti-mycobacterial activities.[3][4][6][7]

Table 1: Physicochemical and Identification Properties

| Property | Value | Reference(s) |

| IUPAC Name | 2-(1,3-dioxoisoindol-2-yl)sulfanylisoindole-1,3-dione | [8] |

| Synonyms | N,N'-Thiobisphthalimide, N,N'-Thiodiphthalimide | [1][8] |

| CAS Number | 7764-29-6 | [1][8] |

| Molecular Formula | C₁₆H₈N₂O₄S | [8][9] |

| Molecular Weight | 324.3 g/mol | [8] |

| Appearance | Solid powder or liquid | [1][9] |

| Purity | Typically ≥97% | [9] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)SN3C(=O)C4=CC=CC=C4C3=O | [8] |

| InChI Key | QYIWBOWEQBEAGP-UHFFFAOYSA-N | [8] |

Synthesis and Experimental Protocols

The synthesis of isoindoline-1,3-dione derivatives can be achieved through various methods. A common approach involves the reaction of phthalic anhydride with a primary amine or related nitrogen-containing nucleophile.[3][10]

A representative method for synthesizing N-substituted isoindoline-1,3-dione derivatives involves the condensation of an appropriate amine with phthalic anhydride.[3][4]

Protocol:

-

Dissolve phthalic anhydride (6.8 mmol) and the desired N-arylbenzenecarboximidamide (2.6 mmol) in 50 mL of benzene in a 100 mL flat-bottomed flask.[3]

-

Reflux the mixture for a period of 4-7 hours.[4]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure (rotary evaporation).

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[11][12]

Note: Carrying out the reaction without heating may lead to the formation of monoacylation products (phthalic acid amides) instead of the cyclized imide.[3][4]

The logical progression from synthesis to biological evaluation is crucial in drug discovery. The following diagram illustrates a typical workflow for developing and testing novel isoindoline-1,3-dione derivatives.

Caption: Logical workflow from chemical synthesis to biological evaluation.

Biological Activity and Applications in Drug Development

Derivatives of the isoindoline-1,3-dione core are recognized for their diverse biological activities, making them attractive candidates for drug discovery programs.

Several studies have demonstrated the potential of isoindoline-1,3-dione derivatives as non-steroidal analgesic and anti-inflammatory agents.[3][11] For instance, certain synthesized compounds have shown significant analgesic effects in acetic acid-induced writhing tests in mice, with some derivatives exhibiting higher activity than the reference drug, metamizole sodium.[3][4][13]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Protein Denaturation)

-

Prepare test solutions of the synthesized compounds and a standard drug (e.g., Diclofenac) in phosphate buffer (0.2 M, pH 7.4).[11]

-

Add a solution of bovine serum albumin (BSA) to each test solution.

-

Induce denaturation by heating the reaction mixtures at approximately 60°C for 10 minutes.[11]

-

After cooling, measure the turbidity of the solutions at 660 nm using a UV-Visible Spectrophotometer.[11]

-

Calculate the percentage inhibition of denaturation compared to a control sample containing no drug.[11]

The isoindoline-1,3-dione scaffold is also being explored for the development of novel antiepileptic drugs.[6] Studies have shown that certain derivatives can increase seizure latency, decrease seizure duration, and reduce mortality rates in animal models of epilepsy, suggesting their potential as anticonvulsant prototypes.[6]

The versatility of the isoindoline-1,3-dione structure has led to its investigation in other therapeutic areas, including:

-

Acetylcholinesterase (AChE) Inhibition: As a strategy for treating Alzheimer's disease.[5]

-

Anticancer and Anti-mycobacterial Activity: Demonstrating its broad-spectrum biological potential.[5][7]

-

Materials Science: The unique structure may impart useful optical or electronic properties for applications in organic electronics.[1]

Signaling Pathways and Mechanism of Action

While the precise signaling pathways for 2,2'-thiobis(isoindoline-1,3-dione) are not extensively detailed in the provided literature, the activities of its parent scaffold offer insights. For example, phthalimide-based AChE inhibitors are thought to interact with the peripheral anionic site of the acetylcholinesterase enzyme.[5] The anti-inflammatory effects of related compounds are often linked to the inhibition of cyclooxygenase (COX) enzymes, a mechanism shared by many non-steroidal anti-inflammatory drugs (NSAIDs).[11]

The following diagram illustrates the relationship between the chemical structure and its potential biological targets.

Caption: Potential biological targets of the isoindoline-1,3-dione scaffold.

Conclusion

2,2'-thiobis(isoindoline-1,3-dione) belongs to a class of compounds with significant therapeutic potential, underscored by the diverse biological activities of its derivatives. The isoindoline-1,3-dione core serves as a versatile scaffold for designing novel analgesic, anti-inflammatory, and anticonvulsant agents. Further research into the synthesis of new analogs and elucidation of their specific mechanisms of action will continue to be a valuable endeavor in the field of drug discovery and development.

References

- 1. CAS 7764-29-6: 2,2′-Thiobis[1H-isoindole-1,3(2H)-dione] [cymitquimica.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics [mdpi.com]

- 4. sciforum.net [sciforum.net]

- 5. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, anti-mycobacterial and cytotoxic evaluation of substituted isoindoline-1,3-dione-4-aminoquinolines coupled via alkyl/amide linkers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. 2,2'-Thiobis(1H-isoindole-1,3(2H)-dione) | C16H8N2O4S | CID 82196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,2'-Thiobis(isoindoline-1,3-dione), CasNo.7764-29-6 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 10. researchgate.net [researchgate.net]

- 11. media.neliti.com [media.neliti.com]

- 12. acgpubs.org [acgpubs.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to N,N'-Thiobisphthalimide (CAS 7764-29-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Thiobisphthalimide, with the CAS number 7764-29-6, is a versatile chemical compound characterized by a central sulfur atom bridging two phthalimide groups.[1] This symmetrical molecule serves as a valuable reagent in organic synthesis and holds potential for applications in materials science and drug development. Its primary utility lies in its function as a sulfur transfer agent, facilitating the formation of disulfide and trisulfide bonds in various molecules.[2] This property is of significant interest in the design and synthesis of novel therapeutic agents, as disulfide bonds are crucial for the structure and function of many biologically active proteins and peptides. Furthermore, the phthalimide moiety itself is a well-known pharmacophore present in numerous drugs with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4][5]

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, its applications as a synthetic reagent, and an exploration of the potential, though not yet fully elucidated, biological significance of this compound and its derivatives.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 7764-29-6 | [6] |

| Molecular Formula | C₁₆H₈N₂O₄S | [1][6] |

| Molecular Weight | 324.31 g/mol | [1][6] |

| Appearance | White to off-white or pale yellow solid | [6][7] |

| Melting Point | 214-218 °C | [6][8] |

| Boiling Point | 553.0 ± 33.0 °C at 760 mmHg (Predicted) | [6][9] |

| Density | 1.68 ± 0.1 g/cm³ (Predicted) | [6][9] |

| Flash Point | 288.3 °C | [6][7] |

| Solubility | Slightly soluble in Chloroform | [9] |

| InChIKey | QYIWBOWEQBEAGP-UHFFFAOYSA-N | [10] |

Synthesis and Experimental Protocols

This compound can be synthesized from readily available starting materials. The most common method involves the reaction of phthalimide with sulfur monochloride.

Synthesis of this compound from Phthalimide and Sulfur Monochloride

This protocol is adapted from a published procedure for the synthesis of this compound.[2]

Materials:

-

Phthalimide

-

Sulfur monochloride (S₂Cl₂)

-

Anhydrous solvent (e.g., toluene or dichloromethane)

-

Stirring apparatus

-

Heating mantle or oil bath

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phthalimide in an appropriate anhydrous solvent.

-

Slowly add sulfur monochloride to the stirred solution at room temperature. The reaction is typically exothermic, and the addition rate should be controlled to maintain a moderate temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for a period of time (e.g., 2-4 hours) to ensure the reaction goes to completion.

-

Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

The crude product, which often precipitates out of the solution, is collected by filtration.

-

Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

-

For further purification, recrystallize the crude this compound from a suitable solvent like ethanol to obtain a pure, crystalline product.

-

Dry the purified product under vacuum. A yield of approximately 74% has been reported for this method.[2]

Workflow for the Synthesis of this compound:

Applications in Organic Synthesis and Drug Development

The primary application of this compound in a research and development setting is as a sulfur transfer reagent. Its ability to donate a sulfur atom makes it a valuable tool for the synthesis of molecules containing disulfide and trisulfide linkages.

Synthesis of Disulfides and Trisulfides

This compound can react with thiols to generate disulfides or can be used as a precursor for other sulfur transfer reagents. For instance, it is a key starting material in the synthesis of N,N''-Thiodiphthalimide, which has been utilized in the design of novel podophyllotoxin derivatives with cytotoxic properties.[9] It is also used to prepare cysteine-based trisulfides, which are important for studying the biological roles of these sulfur-containing species.[2]

General Workflow for Application as a Sulfur Transfer Agent:

Role in the Synthesis of N-(N-morpholindithio)phthalimide

This compound serves as a precursor for the synthesis of N-(N-morpholindithio)phthalimide, a stable and odorless bilateral disulfurating agent.[11][12] This derivative offers a versatile platform for the synthesis of diverse unsymmetrical disulfides, which are valuable in drug discovery and linker chemistry for applications such as antibody-drug conjugates.[11][12]

Biological Activity and Potential Mechanisms of Action (Inferred)

Direct studies on the biological mechanism of action of this compound are limited. However, based on the known activities of the phthalimide scaffold and the reactivity of the thio-linkage, some potential biological roles can be inferred.

Cytotoxicity

Phthalimide derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.[8] The mechanism of action for some of these derivatives involves the induction of apoptosis through pathways that include membrane disruption, DNA fragmentation, and mitochondrial depolarization.[8] While this compound itself has not been extensively studied for its cytotoxic potential, its structural similarity to other biologically active phthalimides suggests that it could be a candidate for such investigations.

General Protocol for In Vitro Cytotoxicity Assessment (MTT Assay):

This is a general protocol that can be adapted to assess the cytotoxicity of this compound against various cell lines.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

-

Prepare serial dilutions of this compound in a complete culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can then be determined.

Potential Interaction with Signaling Pathways

The phthalimide core is known to be a key structural feature in molecules that modulate various signaling pathways. For instance, certain phthalimide derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and down-regulating the expression of inducible nitric oxide synthase (iNOS).[3] The mechanism for some of these compounds involves the suppression of the Toll-like receptor (TLR)4 signaling pathway.[3]

Given that this compound can act as a sulfur donor, it is conceivable that it could interact with cellular thiols and redox-sensitive signaling pathways. However, there is currently no direct experimental evidence to support a specific signaling pathway modulated by this compound. Further research is required to elucidate its specific biological targets and mechanisms of action.

Hypothetical Signaling Pathway Interaction:

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1][7] It may also cause respiratory irritation.[1][7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[7] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[7]

Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[7] It is hygroscopic and should be protected from moisture.[9]

Conclusion

This compound is a valuable chemical entity with established utility in organic synthesis, particularly as a sulfur transfer agent for the construction of disulfide and trisulfide bonds. This capability makes it a relevant tool for drug discovery and development, where such linkages are integral to the structure and function of many bioactive molecules. While the direct biological activities and mechanisms of action of this compound are not yet well-defined, the known pharmacological profiles of other phthalimide-containing compounds suggest that it may possess interesting biological properties worthy of further investigation. This technical guide provides a foundational understanding of this compound to support its use in research and development and to encourage further exploration of its potential applications.

References

- 1. N-Hydroxyphthalimide exhibits antitumor activity by suppressing mTOR signaling pathway in BT-20 and LoVo cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,2'-Thiobis(1H-isoindole-1,3(2H)-dione) | C16H8N2O4S | CID 82196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lusida.com [lusida.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Phthalimide-based sulfur transfer reagents for the preparation of biologically relevant trisulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Cytotoxicity Evaluation of Naphthalimide Derived N-Mustards - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chemmethod.com [chemmethod.com]

- 12. Use of a phthalimide derivative or sulfonamide derivative In the preparation of a drug for the treatment of diseases which require reducing the levels of the tumor necrosis factor alfa factor and an exogenous source of nitric oxide - Portfólio de Tecnologias - Inova Unicamp [tecnologias.inova.unicamp.br]

Synthesis of N,N'-Thiobisphthalimide from phthalimide and sulfur monochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N,N'-Thiobisphthalimide, a valuable reagent in organic synthesis, particularly as a sulfur transfer agent. The document details the reaction of phthalimide with sulfur monochloride, outlining the optimized experimental protocol, reaction conditions, and purification methods. Quantitative data, including reaction yields and key analytical characterization parameters, are presented in a clear, tabular format. Furthermore, this guide includes schematic diagrams generated using Graphviz to illustrate the reaction pathway and experimental workflow, offering a visual representation of the synthetic process. This document is intended to be a practical resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development who are interested in the synthesis and application of this compound.

Introduction

This compound is a stable, crystalline solid that serves as an important electrophilic sulfur transfer reagent. Its utility is prominent in the formation of sulfur-containing compounds, which are significant structural motifs in a wide array of biologically active molecules and pharmaceutical agents. The synthesis of this compound is most commonly achieved through the reaction of phthalimide with sulfur monochloride. This reaction provides a straightforward and efficient route to a versatile building block for the introduction of sulfur atoms in organic synthesis. This guide will provide a detailed exploration of this synthetic transformation.

Synthesis of this compound

The synthesis of this compound involves the reaction of two equivalents of phthalimide with one equivalent of sulfur monochloride. The reaction typically proceeds in an anhydrous polar aprotic solvent, such as dimethylformamide (DMF), at room temperature. The product precipitates from the reaction mixture and can be isolated by simple filtration.

Reaction Scheme

The overall reaction can be depicted as follows:

A Technical Guide to the Physical Properties of N,N'-Thiobisphthalimide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the key physical properties of N,N'-Thiobisphthalimide, a compound of interest in various chemical and pharmaceutical applications. The focus of this guide is on its melting point and solubility, with detailed experimental protocols for their determination.

Core Physical Properties

This compound is an off-white to pale yellow solid.[1] It is a hygroscopic compound, meaning it tends to absorb moisture from the air.[1][2][3] Key physical data are summarized below.

Data Presentation: Physical Properties of this compound

| Property | Value | Source(s) |

| Melting Point | 214-218 °C | [1][2][3][4] |

| 190 °C (decomposes) | [5] | |

| Solubility | Chloroform (Slightly) | [1][2][3] |

| Appearance | Off-White to Pale Yellow Solid | [1][4] |

| Molecular Formula | C₁₆H₈N₂O₄S | [5] |

| Molecular Weight | 324.31 g/mol | [6] |

Experimental Protocols

The following sections detail standardized laboratory methods for the determination of the melting point and solubility of organic compounds like this compound.

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline compounds, this transition occurs over a narrow temperature range.[7] The presence of impurities typically causes a depression and broadening of the melting point range.[8]

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of dry, finely powdered this compound is introduced into a capillary tube, which is sealed at one end.[9][10] The sample is packed down by tapping the tube, aiming for a sample height of 1-2 cm.[9][10]

-

Apparatus Setup: The capillary tube is attached to a thermometer or placed in the heating block of a melting point apparatus. The thermometer and capillary tube should be at the same level.[9]

-

Heating: The heating bath (e.g., liquid paraffin or a metal block) is heated gradually.[9] An initial rapid heating can be performed to determine an approximate melting point.

-

Measurement: For an accurate measurement, a second sample is heated slowly, at a rate of about 2°C per minute, starting from a temperature approximately 5-10°C below the approximate melting point.[8]

-

Data Recording: Two temperatures are recorded:

-

Reporting: The melting point is reported as the range from T₁ to T₂. The procedure should be repeated to ensure consistent values.

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. The principle of "like dissolves like" is a useful guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[11]

Methodology: Qualitative Solubility Testing

-

Sample Preparation: A small, pre-weighed amount of this compound (e.g., 25 mg) is placed into a test tube.[12]

-

Solvent Addition: A measured volume of the chosen solvent (e.g., 0.75 mL) is added to the test tube in small portions.[12]

-

Mixing: After each addition of solvent, the test tube is shaken vigorously for a set period (e.g., 60 seconds) to facilitate dissolution.[12][13]

-

Observation: The mixture is observed to determine if the solid has completely dissolved. If it has, the compound is considered soluble. If it remains undissolved, it is classified as insoluble.[13]

-

Systematic Testing: This procedure is repeated with a range of solvents of varying polarities (e.g., water, ethanol, chloroform, hexane) to create a solubility profile for the compound. For more quantitative results, the solvent is added incrementally until the solid is fully dissolved, and the total volume of solvent used is recorded.[14]

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for characterizing the physical properties of a solid organic compound such as this compound.

References

- 1. 7764-29-6 CAS MSDS (N,N'-THIO-BIS(PHTHALIMIDE)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. N,N'-THIO-BIS(PHTHALIMIDE) CAS#: 7764-29-6 [m.chemicalbook.com]

- 3. N,N'-THIO-BIS(PHTHALIMIDE)|7764-29-6|lookchem [lookchem.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. 2,2'-Thiobis(1H-isoindole-1,3(2H)-dione) | C16H8N2O4S | CID 82196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. athabascau.ca [athabascau.ca]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. scribd.com [scribd.com]

- 10. byjus.com [byjus.com]

- 11. m.youtube.com [m.youtube.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. chem.ws [chem.ws]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Data of N,N'-Thiobisphthalimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N,N'-Thiobisphthalimide. Due to the limited availability of a single consolidated source for all spectroscopic data of this compound, this guide combines available experimental data with predicted values based on analogous structures. The information is presented to assist researchers in the identification, characterization, and quality control of this compound.

Introduction to this compound

This compound is a chemical compound containing a sulfur atom bridging two phthalimide groups. The phthalimide moiety is a common structural feature in medicinal chemistry and materials science. Understanding the spectroscopic properties of this compound is crucial for its synthesis, characterization, and application in various research and development fields.

Spectroscopic Data

The following sections summarize the available and predicted spectroscopic data for this compound.

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the phthalimide group.

Table 1: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1780-1720 | Strong | Asymmetric C=O stretching of the imide |

| ~1710-1680 | Strong | Symmetric C=O stretching of the imide |

| ~1610-1590 | Medium | C=C stretching of the aromatic ring |

| ~1470-1450 | Medium | C-N stretching |

| ~1380-1360 | Medium | C-N stretching |

| ~720-700 | Strong | C-H bending of the ortho-disubstituted aromatic ring |

Note: The exact peak positions may vary slightly depending on the sample preparation method (e.g., KBr pellet, ATR).

Due to the symmetrical nature of this compound, the two phthalimide moieties are chemically equivalent, leading to a simplified NMR spectrum. The aromatic protons of the phthalimide ring form an AA'BB' system, which often appears as two multiplets.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.9-7.8 | Multiplet | 4H | Aromatic Protons (H-α to C=O) |

| ~7.8-7.7 | Multiplet | 4H | Aromatic Protons (H-β to C=O) |

Solvent: CDCl₃ or DMSO-d₆. The chemical shifts are referenced to TMS (δ = 0.00 ppm).

The ¹³C NMR spectrum is also expected to show a limited number of signals due to the molecule's symmetry.

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | Carbonyl Carbon (C=O) |

| ~135 | Aromatic Carbon (quaternary, C-N) |

| ~132 | Aromatic Carbon (CH) |

| ~124 | Aromatic Carbon (CH) |

Solvent: CDCl₃ or DMSO-d₆. The chemical shifts are referenced to the solvent signal.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₆H₈N₂O₄S), the expected molecular weight is approximately 324.31 g/mol .

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion |

| ~324 | [M]⁺ (Molecular Ion) |

| ~148 | [Phthalimide]⁺ |

| ~104 | [C₆H₄CO]⁺ |

| ~76 | [C₆H₄]⁺ |

Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI).

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data described above. Specific parameters may need to be optimized based on the available instrumentation.

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine, uniform powder. Press the powder into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Place the prepared sample (KBr pellet or on the ATR crystal) in the sample holder of the FTIR spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

-

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Data Acquisition:

-

Insert the NMR tube into the NMR spectrometer.

-

Tune and shim the spectrometer to obtain a homogeneous magnetic field.

-

Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Typical acquisition parameters for ¹H NMR include a 30° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is commonly used.

-

-

Sample Preparation:

-

Electron Ionization (EI): Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe.

-

Electrospray Ionization (ESI): Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile, methanol) at a low concentration (e.g., 1 µg/mL).

-

-

Data Acquisition:

-

Inject the sample solution into the mass spectrometer.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

The instrument parameters (e.g., ionization voltage, source temperature) should be optimized for the compound.

-

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical process of data interpretation.

Caption: Experimental workflow for spectroscopic analysis.

Caption: Logical relationship of the data analysis process.

The Core Mechanisms of N,N'-Thiobisphthalimide: An In-Depth Technical Guide for Sulfur Transfer Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Thiobisphthalimide has emerged as a versatile and efficient electrophilic sulfur transfer agent in modern organic synthesis. Its unique reactivity enables the facile formation of sulfur-containing compounds, most notably unsymmetrical disulfides and trisulfides, which are pivotal structural motifs in numerous biologically active molecules and complex natural products. This technical guide provides a comprehensive overview of the fundamental reaction mechanisms of this compound, offering detailed experimental protocols, quantitative data summaries, and mechanistic pathway visualizations to empower researchers in leveraging this reagent for their synthetic endeavors, particularly in the realm of drug discovery and development.

Introduction to this compound as a Sulfur Transfer Agent

This compound is a crystalline solid that serves as a stable, odorless, and convenient source of electrophilic sulfur. Its structure, featuring a central sulfur atom bridging two phthalimide moieties, renders the sulfur atom susceptible to nucleophilic attack, initiating a cascade of reactions that result in the transfer of one or two sulfur atoms to a variety of nucleophiles. The phthalimide group acts as an excellent leaving group, facilitating these reactions under mild conditions. The primary utility of this compound lies in its ability to mediate the controlled formation of unsymmetrical disulfides and trisulfides, overcoming common challenges such as the undesired formation of symmetrical byproducts often encountered in traditional methods.

Core Reaction Mechanisms

The fundamental reactivity of this compound stems from the electrophilicity of its central sulfur atom. Nucleophilic attack on this sulfur atom leads to the cleavage of one of the sulfur-nitrogen bonds, releasing a phthalimide anion and forming a sulfenyl-phthalimide intermediate. This intermediate is the key electrophilic species that subsequently reacts with other nucleophiles.

Reaction with Thiols: Formation of Unsymmetrical Disulfides and Trisulfides

The reaction of this compound with thiols is a cornerstone of its application. The reaction proceeds in a stepwise manner, allowing for the controlled synthesis of either unsymmetrical disulfides or trisulfides depending on the stoichiometry and reaction conditions.

Mechanism for Trisulfide Formation:

-

Initial Nucleophilic Attack: A thiol (R-SH) attacks the electrophilic sulfur of this compound, leading to the formation of an N-(alkyldithio)phthalimide intermediate and the release of a phthalimide anion.

-

Second Nucleophilic Attack: A second equivalent of the thiol, or a different thiol, then attacks the sulfur atom of the N-(alkyldithio)phthalimide that is bonded to the phthalimide group. This results in the formation of an unsymmetrical trisulfide (R-S-S-S-R') and the expulsion of another phthalimide anion.

Figure 1: Reaction pathway for unsymmetrical trisulfide synthesis.

By controlling the stoichiometry of the thiol, it is possible to favor the formation of unsymmetrical disulfides. This is typically achieved by first reacting this compound with one equivalent of a thiol to generate the N-(alkyldithio)phthalimide intermediate, which can then be reacted with a different nucleophile.

Reaction with Phosphines

While direct, comprehensive studies on the reaction of this compound with phosphines are not extensively detailed in the reviewed literature, the known reactivity of related sulfur transfer agents provides a strong basis for the expected mechanism. Tertiary phosphines, such as triphenylphosphine (PPh₃), are excellent thiophiles and are known to abstract sulfur from various sources. The reaction of this compound with a phosphine is anticipated to proceed as follows:

-

Initial Sulfur Abstraction: The phosphine attacks one of the sulfur atoms of this compound, leading to the formation of a phosphine sulfide (R₃P=S) and an N-thiophthalimide anion.

-

Further Reaction (Hypothetical): The N-thiophthalimide anion could potentially react further, but the most probable and stable products are the phosphine sulfide and phthalimide.

This reactivity is supported by the observation that trisulfides, which can be synthesized from this compound derivatives, are reduced to disulfides by triphenylphosphine, with the concomitant formation of triphenylphosphine sulfide.[1] This demonstrates the transfer of a sulfur atom to the phosphine.

References

The Genesis and Evolution of Phthalimide-Based Sulfur Transfer Reagents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The controlled introduction of sulfur atoms into molecular architectures is a cornerstone of modern synthetic and medicinal chemistry. Among the diverse array of reagents developed for this purpose, those based on the phthalimide scaffold have carved a significant niche, offering a versatile and often highly efficient means of forging sulfur-sulfur and carbon-sulfur bonds. This technical guide delves into the discovery and historical development of phthalimide-based sulfur transfer reagents, charting their evolution from early academic curiosities to indispensable tools in complex natural product synthesis and drug discovery. We will explore the key classes of these reagents, their mechanisms of action, and their applications in the synthesis of vital sulfur-containing motifs such as trisulfides and unsymmetrical disulfides. Detailed experimental protocols for the preparation and use of seminal reagents are provided, alongside a comprehensive summary of quantitative data to aid in reaction planning and optimization. Furthermore, this guide offers insights into the limitations and safety considerations associated with these powerful synthetic tools.

A Historical Perspective: The Dawn of Phthalimide-Based Sulfur Chemistry

The story of phthalimide-based sulfur transfer reagents begins in the mid-20th century. While the phthalimide group itself was well-established in organic synthesis, notably through the Gabriel synthesis of primary amines, its application in sulfur chemistry was yet to be explored. A pivotal moment arrived in 1949 , with the work of Franklin S. Spring and his colleagues , who, while investigating derivatives of phthalimide, first reported the synthesis of N,N'-thiobisphthalimide . This symmetrical molecule, readily prepared from potassium phthalimide and sulfur monochloride or dichloride, laid the foundational stone for this class of reagents.

Initially, the reactivity of this compound was not fully appreciated in the context of sulfur transfer. However, subsequent research, notably by David N. Harpp and his research group at McGill University , systematically explored the chemistry of this compound and related compounds, popularizing them as effective sulfur transfer agents. These reagents, often referred to as "Harpp's reagents ," demonstrated a remarkable ability to react with various nucleophiles, enabling the clean and efficient transfer of sulfur atoms. This pioneering work in the latter half of the 20th century opened the door to a plethora of synthetic applications, transforming phthalimide-based compounds from mere curiosities into powerful reagents in the synthetic chemist's arsenal.

A significant leap in the application of these reagents came with the work of K.C. Nicolaou and his team in the total synthesis of complex, biologically active natural products. Their elegant use of a phthalimide-based reagent for the construction of the trisulfide linkage in the potent antitumor agent Shishijimicin A showcased the unique capabilities of these reagents in intricate molecular settings.[1][2][3] This high-profile application solidified the importance of phthalimide-based sulfur transfer reagents in modern organic synthesis and drug discovery.

Core Concepts and Mechanisms of Sulfur Transfer

Phthalimide-based sulfur transfer reagents can be broadly categorized based on the nature of the sulfur-containing moiety attached to the phthalimide nitrogen. The reactivity and the type of sulfur species transferred are dictated by this structural feature.

This compound: The Progenitor

This compound serves as a key precursor for many other phthalimide-based sulfur transfer reagents.[4] Its fundamental reaction involves the cleavage of the N-S bond by a nucleophile, leading to the transfer of a single sulfur atom.

Figure 1: General reaction pathway of this compound.

Phthalimide-Disulfide Reagents for Trisulfide Synthesis

A significant advancement in the field was the development of phthalimide-disulfide reagents for the synthesis of trisulfides. These reagents, often generated in situ or as stable intermediates, react with thiols to deliver a disulfide unit, thereby forming a trisulfide linkage.[4] The reaction is believed to proceed through a nucleophilic attack of the thiol on the sulfur atom adjacent to the phthalimide group, followed by the departure of the phthalimide anion as a good leaving group.

Figure 2: Mechanism of trisulfide synthesis.

Copper-Catalyzed Synthesis of Unsymmetrical Disulfides

More recently, the utility of phthalimide-based sulfur transfer reagents has been expanded to the synthesis of unsymmetrical disulfides through copper-catalyzed cross-coupling reactions.[5][6][7][8] In these reactions, a phthalimide-carried disulfur reagent (a "Harpp reagent" analogue) couples with a suitable partner, such as a boronic acid, under mild conditions. The proposed mechanism involves the formation of a copper-sulfur intermediate, which then undergoes transmetalation and reductive elimination to afford the unsymmetrical disulfide.

Figure 3: Proposed catalytic cycle for unsymmetrical disulfide synthesis.

Applications in Synthesis and Drug Discovery

The versatility of phthalimide-based sulfur transfer reagents has led to their widespread application in various areas of chemical synthesis, with a notable impact on drug discovery and development.

-

Natural Product Synthesis: As highlighted by the synthesis of Shishijimicin A, these reagents are invaluable for the construction of complex sulfur-containing natural products possessing potent biological activities.[1][2][3]

-

Medicinal Chemistry: The trisulfide and unsymmetrical disulfide motifs are present in numerous biologically active compounds and are important pharmacophores. Phthalimide-based reagents provide a reliable method for accessing these structures, facilitating the synthesis of novel drug candidates.

-

Bioconjugation: The ability to selectively introduce sulfur linkages under mild conditions makes these reagents potentially useful for the modification of biomolecules, such as peptides and proteins.[4]

-

Materials Science: Sulfur-containing polymers and materials often exhibit unique optical and electronic properties. Phthalimide-based reagents can be employed in the synthesis of monomers and polymers with tailored sulfur content.

Quantitative Data Summary

The efficiency of phthalimide-based sulfur transfer reagents is highly dependent on the specific reagent, substrate, and reaction conditions. The following tables summarize representative quantitative data for the synthesis of trisulfides and unsymmetrical disulfides.

Table 1: Synthesis of Trisulfides using Phthalimide-Disulfide Reagents [4]

| Entry | Thiol Substrate | Reagent | Solvent | Time (h) | Yield (%) |

| 1 | Benzyl mercaptan | PhthN-SS-Cys(NAc)OMe | DCM | 2 | 85 |

| 2 | Thiophenol | PhthN-SS-Cys(NAc)OMe | DCM | 2 | 82 |

| 3 | 1-Hexanethiol | PhthN-SS-Cys(NAc)OMe | DCM | 2 | 88 |

| 4 | 2-Methyl-2-propanethiol | PhthN-SS-Cys(NAc)OMe | DCM/TEA | 2 | >60 |

| 5 | Glutathione (GSH) | PhthN-SS-Cys(NAc)OMe | ACN/H₂O | 2 | >70 |

| 6 | Thioglucose | PhthN-SS-Cys(NAc)OMe | ACN/H₂O | 2 | >70 |

Table 2: Copper-Catalyzed Synthesis of Unsymmetrical Disulfides [8]

| Entry | Boronic Acid | Phthalimide-Disulfide Reagent | Catalyst | Base | Solvent | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | PhthN-SS-Ph | Cu(OAc)₂ | K₃PO₄ | 1,4-Dioxane | 10 | 92 |

| 2 | 4-Methoxyphenylboronic acid | PhthN-SS-Ph | Cu(OAc)₂ | K₃PO₄ | 1,4-Dioxane | 10 | 85 |

| 3 | 4-Chlorophenylboronic acid | PhthN-SS-Ph | Cu(OAc)₂ | K₃PO₄ | 1,4-Dioxane | 10 | 88 |

| 4 | Naphthylboronic acid | PhthN-SS-Ph | Cu(OAc)₂ | K₃PO₄ | 1,4-Dioxane | 10 | 78 |

| 5 | Phenylboronic acid | PhthN-SS-Me | Cu(OAc)₂ | K₃PO₄ | 1,4-Dioxane | 10 | 81 |

Detailed Experimental Protocols

Synthesis of this compound[4]

Figure 4: Workflow for the synthesis of this compound.

-

Materials: Phthalimide, sulfur monochloride, anhydrous dimethylformamide (DMF).

-

Procedure:

-

To a solution of phthalimide (1.0 eq) in anhydrous DMF, add sulfur monochloride (1.0 eq) dropwise at room temperature under an inert atmosphere.

-

Stir the reaction mixture at room temperature for 16-24 hours.

-

A precipitate will form during the reaction. Collect the solid by filtration.

-

Wash the solid with a small amount of cold DMF and then with a suitable volatile solvent (e.g., diethyl ether).

-

Dry the solid under vacuum to afford this compound as a white to off-white solid.

-

General Procedure for the Synthesis of Trisulfides[4]

Figure 5: General workflow for trisulfide synthesis.

-

Materials: Phthalimide-disulfide reagent (e.g., PhthN-SS-Cys(NAc)OMe), thiol, dichloromethane (DCM).

-

Procedure:

-

Dissolve the phthalimide-disulfide reagent (1.5 eq) in DCM.

-

In a separate flask, dissolve the thiol (1.0 eq) in DCM.

-

Add the thiol solution dropwise to the solution of the phthalimide-disulfide reagent at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired trisulfide.

-

Limitations and Safety Considerations

While phthalimide-based sulfur transfer reagents are powerful tools, it is important to be aware of their limitations and to handle them with appropriate safety precautions.

-

Limitations:

-

The scope of the reaction can be limited by the stability of the substrates and products to the reaction conditions.

-

In some cases, over-reaction or side reactions can occur, leading to the formation of higher-order polysulfides or other byproducts.

-

The stoichiometry of the reagents can be crucial for achieving high yields, as excess thiol can sometimes lead to decomposition of the desired trisulfide product.[4]

-

-

Safety Precautions:

-

This compound and related reagents should be handled in a well-ventilated fume hood.[5][7][8]

-

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[6]

-

Avoid inhalation of dust and contact with skin and eyes.[5][7]

-

These reagents should be stored in a cool, dry place away from incompatible materials.[5][8]

-

Consult the Safety Data Sheet (SDS) for each specific reagent before use for detailed handling and disposal information.[6][7]

-

Conclusion

From their initial discovery as seemingly simple derivatives of phthalimide, phthalimide-based sulfur transfer reagents have evolved into a sophisticated and versatile class of synthetic tools. Their journey, marked by the pioneering work of chemists like Spring, Harpp, and Nicolaou, highlights the continuous innovation in the field of organic synthesis. The ability to controllably introduce sulfur atoms, particularly in the formation of trisulfide and unsymmetrical disulfide linkages, has had a profound impact on the synthesis of complex molecules and the development of new therapeutic agents. As our understanding of the biological roles of sulfur-containing compounds continues to grow, the importance of these reagents in both academic research and industrial drug development is set to expand even further. This guide provides a solid foundation for researchers looking to harness the power of phthalimide-based sulfur transfer reagents in their own synthetic endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. youtube.com [youtube.com]

- 4. Phthalimide-based sulfur transfer reagents for the preparation of biologically relevant trisulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Copper-Catalyzed Chemoselective Coupling of N-Dithiophthalimides and Alkyl Halides: Synthesis of Unsymmetrical Disulfides and Sulfides [organic-chemistry.org]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. researchgate.net [researchgate.net]

A Technical Guide to N,N'-Thiobisphthalimide for Researchers and Drug Development Professionals

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of N,N'-Thiobisphthalimide, a versatile reagent in organic synthesis with potential applications in medicinal chemistry. This document details its physicochemical properties, provides a comprehensive synthesis protocol, and explores its relevance to significant signaling pathways.

Core Molecular Data

This compound is a commercially available reagent, often utilized as a sulfur transfer agent in various chemical reactions.[1][2][3] Its fundamental molecular and physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₈N₂O₄S | [4] |

| Molecular Weight | 324.3 g/mol | [4] |

| Appearance | Off-White to Pale Yellow Solid | [5] |

| Melting Point | 214-218 °C | [5] |

| Solubility | Slightly soluble in Chloroform | [5][6] |

| Stability | Hygroscopic | [5][6] |

Spectroscopic Profile

Spectroscopic data is crucial for the identification and characterization of this compound. While a complete set of spectra is best obtained from dedicated analytical services, typical spectroscopic features are presented here based on the analysis of its constituent functional groups.

| Spectroscopic Technique | Expected Features |

| FT-IR (cm⁻¹) | - Aromatic C-H stretch (3000-3150)- Imide C=O stretch (around 1700-1780)- C-N stretch (around 1300-1350) |

| ¹H NMR (ppm) | - Aromatic protons of the phthalimide rings (multiplet, typically in the range of 7.5-8.0 ppm) |

| ¹³C NMR (ppm) | - Carbonyl carbons of the imide groups (around 165-170 ppm)- Aromatic carbons (in the range of 120-140 ppm) |

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from phthalimide and sulfur monochloride.[1]

Materials:

-

Phthalimide

-

Sulfur monochloride (S₂Cl₂)

-

Anhydrous solvent (e.g., toluene or dichloromethane)

-

Inert gas (e.g., Nitrogen or Argon)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Apparatus for filtration under reduced pressure

-

Standard laboratory glassware

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve phthalimide in an appropriate volume of anhydrous solvent.

-

With vigorous stirring, slowly add sulfur monochloride to the phthalimide solution at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.

-